TUDCA acts as a chemical chaperone within the cell, specifically targeting the endoplasmic reticulum (ER). The ER is responsible for protein folding and modification. When stressed, the ER can malfunction and trigger cell death pathways. Studies have shown that TUDCA can alleviate ER stress by promoting proper protein folding and preventing apoptosis (programmed cell death) []. This makes TUDCA a valuable tool for researchers investigating diseases associated with ER stress, such as neurodegenerative disorders and cystic fibrosis [].
TUDCA's role as a bile salt makes it relevant in research on cholestatic liver diseases, where bile flow is obstructed. In animal models, TUDCA has demonstrated protective effects on liver cells by promoting bile flow and reducing bile acid toxicity []. Researchers are exploring its potential as a therapeutic agent for cholestatic liver diseases like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) [].
Beyond ER stress and cholestatic diseases, TUDCA's potential extends to other research areas. For example, some studies suggest TUDCA might have anti-cancer properties by inhibiting the growth and migration of certain cancer cells []. Additionally, researchers are investigating its use in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Wolfram syndrome due to its potential neuroprotective effects [, ].
Sodium tauroursodeoxycholate is a bile acid derivative formed from taurine and ursodeoxycholic acid. Its chemical formula is , and it is classified as a bile acid conjugate. This compound plays a significant role in various biological processes, including lipid metabolism and cellular signaling. Sodium tauroursodeoxycholate is recognized for its hydrophilic properties, which allow it to interact effectively with cell membranes and proteins, making it a valuable compound in both research and clinical applications.
TUDCA's mechanism of action in liver diseases is still under investigation, but several potential pathways are explored:
Sodium tauroursodeoxycholate exhibits several biological activities:
Sodium tauroursodeoxycholate can be synthesized through various methods:
Sodium tauroursodeoxycholate has diverse applications across several fields:
Several compounds share structural similarities with sodium tauroursodeoxycholate. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ursodeoxycholic Acid | Similar backbone | Primarily used for treating gallstones |
Glycocholic Acid | Conjugated bile salt | More hydrophilic; used for lipid emulsification |
Cholic Acid | Parent bile acid | Stronger choleretic effect; less soluble than sodium tauroursodeoxycholate |
Sodium tauroursodeoxycholate stands out due to its unique combination of hydrophilic properties and biological activity that allows it to function effectively as a chemical chaperone while also promoting lipid solubilization. Its ability to modulate cellular responses distinguishes it from other bile acids and derivatives.
Sodium tauroursodeoxycholate possesses the molecular formula C26H44NNaO6S with a molecular weight of 521.69 grams per mole [1] [2] [3]. The compound represents the sodium salt form of tauroursodeoxycholic acid, which is the taurine conjugate of ursodeoxycholic acid [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium 2-{[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino}ethanesulfonate [6].
The structural framework consists of a steroid backbone derived from the cyclopentanoperhydrophenanthrene ring system, characteristic of bile acids [38]. This tetracyclic structure comprises three six-membered rings (designated A, B, and C) and one five-membered ring (D) [38]. The steroid nucleus maintains the 5β-cholane configuration, with angular methyl groups positioned at carbon-18 and carbon-19 [38].
The taurine conjugation occurs through an amide bond formation between the carboxyl group of ursodeoxycholic acid and the amino group of taurine, resulting in the ethanesulfonate side chain [19]. This conjugation significantly enhances the hydrophilicity of the molecule compared to the unconjugated parent compound [19].
Table 1: Basic Molecular and Structural Properties
Property | Value |
---|---|
Molecular Formula | C26H44NNaO6S |
Molecular Weight | 521.69 g/mol |
CAS Number | 35807-85-3 |
IUPAC Name | Sodium 2-{[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino}ethanesulfonate |
Synonyms | Tauroursodeoxycholic acid sodium salt; Sodium tauroursodesoxycholate; Ursodeoxycholyltaurine sodium |
The stereochemical configuration of sodium tauroursodeoxycholate is crucial for its biological activity and distinguishes it from other bile acid derivatives [16] [18]. The steroid nucleus exhibits specific stereochemical orientations at key positions that determine its three-dimensional structure and functional properties [16].
The hydroxyl group at carbon-3 adopts the α-configuration (axial orientation), which is essential for maintaining the physiological properties of bile acids [16] [18]. This α-stereochemistry at the 3-position is evolutionarily conserved and critical for proper bile acid function [16]. The hydroxyl group at carbon-7 demonstrates the β-configuration (equatorial orientation), which distinguishes ursodeoxycholic acid from chenodeoxycholic acid where the 7-hydroxyl group is in the α-configuration [33] [36].
The 5β-hydrogen configuration results from the reduction of the Δ4 double bond during biosynthesis, creating the characteristic cis-fusion between rings A and B [38]. This configuration contributes to the facial amphiphilicity of the molecule, with the α-face being hydrophilic due to the hydroxyl groups and the β-face being hydrophobic [38].
Conformational analysis reveals that the rigid steroid backbone limits conformational flexibility, with the molecule adopting a relatively fixed three-dimensional structure [20]. Computer docking studies have demonstrated that sodium tauroursodeoxycholate can interact with protein binding sites through specific conformational arrangements [20] [21]. The taurine side chain provides additional conformational flexibility, allowing the molecule to adapt to different binding environments [21].
Table 2: Stereochemical Configuration
Position | Configuration | Functional Group |
---|---|---|
C-3 | α (axial) | Hydroxyl (-OH) |
C-5 | β | Hydrogen |
C-7 | β (equatorial) | Hydroxyl (-OH) |
C-8 | β | Hydrogen |
C-9 | α | Hydrogen |
C-10 | β | Methyl (-CH3) |
C-13 | β | Methyl (-CH3) |
C-14 | α | Hydrogen |
C-17 | α | Side chain |
Sodium tauroursodeoxycholate exhibits exceptional water solubility, reflecting its highly hydrophilic nature due to the taurine conjugation [10] [11]. The compound demonstrates a water solubility of 100 milligrams per milliliter, equivalent to 191.68 millimolar concentration [11]. This high aqueous solubility distinguishes it from unconjugated bile acids, which typically show limited water solubility [25].
The compound also displays good solubility in dimethyl sulfoxide at 100 milligrams per milliliter (191.68 millimolar) [11]. In ethanol, sodium tauroursodeoxycholate shows moderate solubility of 71 milligrams per milliliter (136.09 millimolar), requiring warming for complete dissolution [11] [32].
The hydrophilic-lipophilic balance value of sodium tauroursodeoxycholate is 20.1, indicating strong hydrophilic character [2] [28]. This high hydrophilic-lipophilic balance value reflects excellent emulsification capabilities in aqueous environments [28]. The critical micelle concentration has been determined to be 4 millimolar [2], which is relatively high compared to conventional surfactants, consistent with the gradual aggregation behavior typical of bile salts [23] [30].
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) | Solubility (mM) |
---|---|---|
Water | 100 | 191.68 |
DMSO | 100 | 191.68 |
Ethanol | 71 | 136.09 |
Sodium tauroursodeoxycholate demonstrates good thermal stability with a melting point ranging from 173-175°C [29] [32]. The compound remains stable when stored at room temperature between 15-25°C [9] [32]. For long-term storage, the compound should be kept in amber glass containers to protect from light degradation [9].
The density of sodium tauroursodeoxycholate has been calculated as 1.216 ± 0.06 grams per cubic centimeter [32]. Solutions prepared in dimethyl sulfoxide or ethanol maintain stability for up to one month when stored at -20°C [32]. The compound exhibits stability for one year from the date of purchase when stored under appropriate conditions [32].
Table 4: Physical Properties
Property | Value |
---|---|
Physical State | Solid powder |
Color | White |
Melting Point | 173-175°C |
Density | 1.216 ± 0.06 g/cm³ |
Storage Temperature | 15-25°C |
Hydrophilic-Lipophilic Balance | 20.1 |
Critical Micelle Concentration | 4 mM |
Sodium tauroursodeoxycholate exhibits limited chemical reactivity under physiological conditions due to its stable steroid backbone and the ionic nature of the taurine conjugate [19]. The compound functions primarily through non-covalent interactions rather than chemical modifications [19] [20].
The hydroxyl groups at positions 3 and 7 can participate in hydrogen bonding interactions, which are crucial for its biological activity [21] [38]. The sulfonate group of the taurine moiety provides a permanent negative charge, enhancing water solubility and facilitating electrostatic interactions [19].
Under acidic conditions, the taurine conjugate remains stable, unlike glycine conjugates which can undergo protonation and precipitation [25]. This stability across different pH ranges contributes to the compound's effectiveness in various physiological environments [25].
The amide bond linking the steroid nucleus to the taurine moiety is resistant to hydrolysis under normal physiological conditions [19]. However, bacterial enzymes in the intestine can catalyze deconjugation reactions, releasing free ursodeoxycholic acid and taurine [14] [19].
Sodium tauroursodeoxycholate differs significantly from primary bile acids in its structural and physicochemical properties [12] [14]. Primary bile acids, including cholic acid and chenodeoxycholic acid, are synthesized directly in the liver through the modification of cholesterol [12] [14].
Cholic acid contains three hydroxyl groups at positions 3α, 7α, and 12α, making it more hydrophilic than chenodeoxycholic acid, which has hydroxyl groups only at positions 3α and 7α [14] [38]. The presence of the 12α-hydroxyl group in cholic acid increases its ability to solubilize cholesterol and phospholipids [16].
Chenodeoxycholic acid, the primary bile acid most closely related to ursodeoxycholic acid, differs in the stereochemistry of the 7-hydroxyl group [33] [35]. Chenodeoxycholic acid has a 7α-hydroxyl group, while ursodeoxycholic acid (the parent compound of sodium tauroursodeoxycholate) has a 7β-hydroxyl group [33] [35]. This stereochemical difference significantly affects their biological properties and toxicity profiles [33].
The conjugation with taurine in sodium tauroursodeoxycholate further enhances its hydrophilicity compared to unconjugated primary bile acids [14] [19]. Taurine conjugates are more stable at acidic pH compared to glycine conjugates and maintain better solubility across different pH ranges [25].
Secondary bile acids are formed from primary bile acids through bacterial transformation in the intestine [12] [14]. The most common secondary bile acids include deoxycholic acid (formed from cholic acid) and lithocholic acid (formed from chenodeoxycholic acid) [14].
Ursodeoxycholic acid, the parent compound of sodium tauroursodeoxycholate, is also classified as a secondary bile acid, though it is produced in much smaller quantities than deoxycholic acid or lithocholic acid [14] [35]. The formation of ursodeoxycholic acid involves the 7β-epimerization of chenodeoxycholic acid through a 7-oxo intermediate [35].
Deoxycholic acid has hydroxyl groups at positions 3α and 12α but lacks the 7-hydroxyl group due to bacterial 7α-dehydroxylation [14] [39]. This structural difference makes deoxycholic acid more hydrophobic than sodium tauroursodeoxycholate [38]. Lithocholic acid, containing only a single 3α-hydroxyl group, is the most hydrophobic of the common bile acids and requires sulfation for elimination from the body [14].
The aggregation behavior of sodium tauroursodeoxycholate differs from other secondary bile acid conjugates [8] [23]. Studies comparing sodium taurochenodeoxycholate and sodium tauroursodeoxycholate reveal that the 7β-hydroxyl group in the latter inhibits micelle growth due to increased intermolecular mismatching and decreased hydrogen bonding capability [8] [23].
Table 5: Comparison with Other Bile Acids
Bile Acid | Hydroxyl Groups | Classification | Hydrophilicity |
---|---|---|---|
Cholic Acid | 3α, 7α, 12α | Primary | Moderate |
Chenodeoxycholic Acid | 3α, 7α | Primary | Low |
Ursodeoxycholic Acid | 3α, 7β | Secondary | High |
Sodium Tauroursodeoxycholate | 3α, 7β (conjugated with taurine) | Secondary (conjugated) | Very High |